![molecular formula C12H9N3O2 B2736841 5-Cyano-3-methyl-1-phenyluracil CAS No. 36980-88-8](/img/structure/B2736841.png)
5-Cyano-3-methyl-1-phenyluracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-3-methyl-1-phenyluracil, also known as Methyluracil or Thymogen, is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of pyrimidine derivatives and is structurally similar to uracil, a natural component of RNA. The compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Scientific Research Applications
Chemical Transformations and Synthesis
Rearrangement into 6-Aminouracils : 5-Cyano-1-phenyluracil derivatives can be treated with ammonia, alkylamines, or sodium hydroxide to afford 6-amino-5-iminomethyluracils through rearrangement involving ring-opening and ring-closure processes (Hirota et al., 1989).
Hydrolysis to Yield Uracil Derivatives : Heating 5-cyanouracil derivatives in concentrated HBr or H2SO4 removes the cyano group, yielding substituted uracils or 5-carbamoyluracil derivatives (Senda et al., 1972).
Novel Transformation in Aprotic and Protic Solvents : 5-Cyano-1-(dihydroxypropyl)-3-methyluracils, synthesized from 1-(4-nitrophenyl)-5-cyano-3-methyluracil, show different reactions in aprotic versus protic solvents, leading to products of Dimroth rearrangement (Gondela et al., 2004).
Molecular Imprinted Polymers Applications : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the creation of molecular imprinted polymers with applications in enhancing organic fillers for bagasse cellulose fibers, showing potential in antimicrobial activities and molecular docking studies (Fahim & Abu-El Magd, 2021).
Synthesis of Fluorescent Derivatives : Condensation of cyanoacetylurea with aniline and trimethoxymethane yields 5-cyano-1-phenyluracil derivatives with strong fluorescence, demonstrating potential in chemical and material science applications (Wolfbeis, 1982).
Pharmaceutical Research
Role in Anticancer and Antimicrobial Agent Synthesis : 5-Cyano-3-methyl-1-phenyluracil is involved in the synthesis of pyrimidine derivatives, showing promising results in antimicrobial and anticancer activities (Mohamed et al., 2017).
Formation of Chemotherapeutic Agents : Compounds derived from 5-cyano-3-methyl-1-phenyluracil have been investigated for potential chemotherapeutic activities, including fungicidal, bactericidal, and antiviral properties (Ram et al., 1987).
Enzymatic Kinetic Resolution : 5-Cyano-3-methyl-1-phenyluracil derivatives are used in the enzymatic kinetic resolution of cyanohydrin acetates, demonstrating applications in synthesizing chiral compounds for pharmaceutical purposes (Ohta et al., 1989).
Safety and Hazards
properties
IUPAC Name |
3-methyl-2,4-dioxo-1-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c1-14-11(16)9(7-13)8-15(12(14)17)10-5-3-2-4-6-10/h2-6,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIITVIRUHNKIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN(C1=O)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.